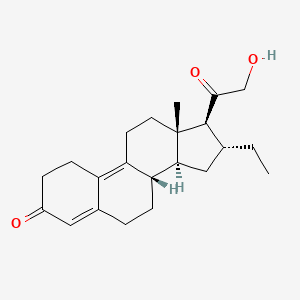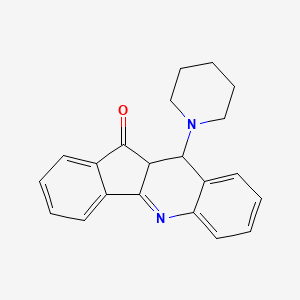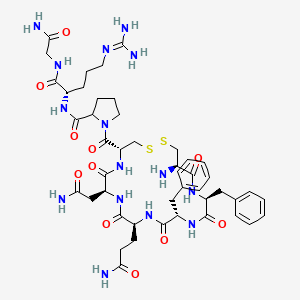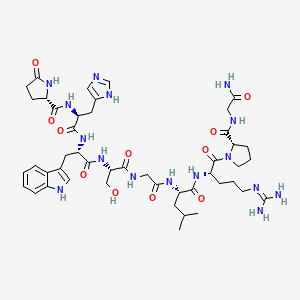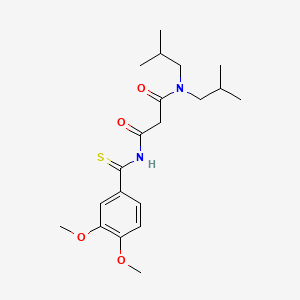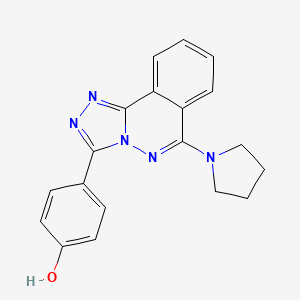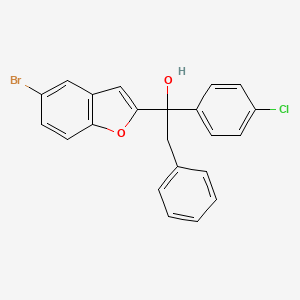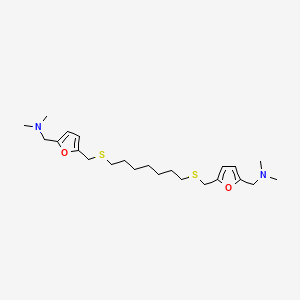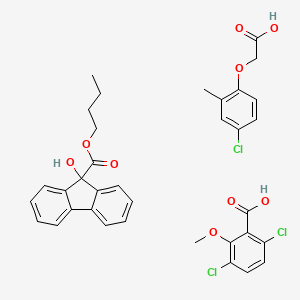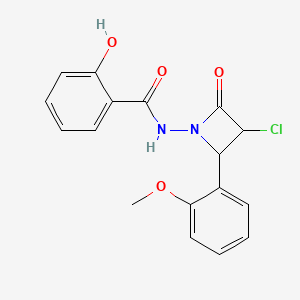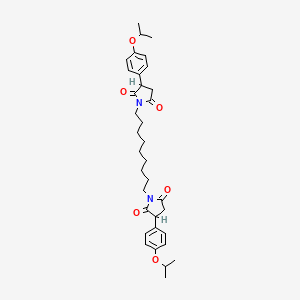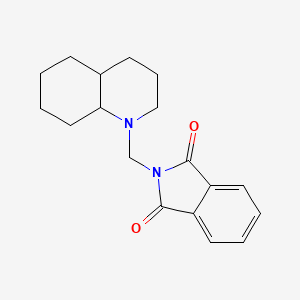
N-((Octahydro-1(2H)-quinolyl)methyl)phthalimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of α-(3-Cyclopropylphenyl)tetrahydro-2H-pyran-4-methanol involves several steps. One common synthetic route includes the reaction of 3-cyclopropylbenzaldehyde with tetrahydro-2H-pyran-4-ol under specific reaction conditions. The reaction typically requires the use of a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up this synthetic route with optimizations to improve efficiency and cost-effectiveness.
Chemical Reactions Analysis
α-(3-Cyclopropylphenyl)tetrahydro-2H-pyran-4-methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions where functional groups are replaced by other nucleophiles under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
α-(3-Cyclopropylphenyl)tetrahydro-2H-pyran-4-methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of α-(3-Cyclopropylphenyl)tetrahydro-2H-pyran-4-methanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects on cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
α-(3-Cyclopropylphenyl)tetrahydro-2H-pyran-4-methanol can be compared with other similar compounds, such as:
3-Cyclopropylbenzaldehyde: A precursor in the synthesis of α-(3-Cyclopropylphenyl)tetrahydro-2H-pyran-4-methanol.
Tetrahydro-2H-pyran-4-ol: Another precursor used in the synthesis.
Cyclopropylphenyl derivatives:
The uniqueness of α-(3-Cyclopropylphenyl)tetrahydro-2H-pyran-4-methanol lies in its specific structural properties and the range of reactions it can undergo, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
94263-01-1 |
|---|---|
Molecular Formula |
C18H22N2O2 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
2-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-ylmethyl)isoindole-1,3-dione |
InChI |
InChI=1S/C18H22N2O2/c21-17-14-8-2-3-9-15(14)18(22)20(17)12-19-11-5-7-13-6-1-4-10-16(13)19/h2-3,8-9,13,16H,1,4-7,10-12H2 |
InChI Key |
RYFRJGCNSLSIEB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)CCCN2CN3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


